FAM alkyne, 5-isomer
CAS No.: 1402432-77-2
Cat. No.: VC3202992
Molecular Formula: C24H15NO6
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402432-77-2 |
|---|---|
| Molecular Formula | C24H15NO6 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
| Standard InChI | InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |
| Standard InChI Key | UNBAJBIGCBVWJU-UHFFFAOYSA-N |
| SMILES | C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
| Canonical SMILES | C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Introduction
Chemical Structure and Properties
Molecular Structure
FAM alkyne, 5-isomer consists of the fluorescein core with an alkyne-containing substituent at the 5-position. The molecular structure includes a spiro ring system with hydroxyl groups that contribute to its fluorescent properties . The terminal alkyne group is attached through an amide linkage, providing the reactive site for click chemistry applications .
Chemical Identifiers and Properties
The chemical properties of FAM alkyne, 5-isomer are summarized in the following table:
Spectroscopic Properties
The fluorescent properties of FAM alkyne, 5-isomer make it particularly valuable for biochemical applications:
| Spectral Property | Value | Source |
|---|---|---|
| Excitation Maximum | 490 nm | |
| Emission Maximum | 513 nm | |
| CF260 | 0.20 | |
| CF280 | 0.17 | |
| Quantum Yield | 0.93 |
This high quantum yield of 0.93 indicates exceptional fluorescence efficiency, making it an excellent choice for sensitive detection applications in biological research .
Physical-Chemical Parameters
Additional physical-chemical parameters provide insight into the behavior of FAM alkyne, 5-isomer in various environments:
| Parameter | Value | Source |
|---|---|---|
| XLogP3-AA | 2.8 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 413.08993720 Da |
Solubility and Stability
FAM alkyne, 5-isomer exhibits good solubility in various solvents, which facilitates its use in different experimental conditions. The compound demonstrates significant aqueous solubility, particularly in basic conditions, as well as solubility in organic solvents .
Solubility Profile
The compound shows excellent solubility in:
This versatile solubility profile enables researchers to use FAM alkyne, 5-isomer in a wide range of experimental conditions and biological systems.
Chemical Reactivity and Click Chemistry Applications
Copper-Catalyzed Click Chemistry
The terminal alkyne group in FAM alkyne, 5-isomer participates readily in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry . This reaction is highly specific and efficient, allowing researchers to conjugate the FAM fluorophore to various biomolecules containing azide groups.
The mechanism involves the formation of a copper(I) azide complex that facilitates the cycloaddition of the alkyne to the azide, resulting in the formation of a 1,2,3-triazole linkage. This chemical transformation proceeds with high efficiency and specificity, making it an ideal method for bioconjugation.
Advantages in Bioconjugation
The click chemistry approach using FAM alkyne, 5-isomer offers several advantages for bioconjugation:
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High specificity and efficiency
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Compatibility with aqueous conditions
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Minimal side reactions
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Preservation of the fluorescent properties of FAM
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Stable linkage formation
These characteristics make FAM alkyne, 5-isomer an excellent tool for creating fluorescent bioconjugates for various applications in life sciences research.
Predicted Physical Properties and Analytical Data
Collision Cross Section Data
Mass spectrometry studies on FAM alkyne, 5-isomer have yielded predicted collision cross section data for various adducts, which is valuable for analytical characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 414.09722 | 199.6 |
| [M+Na]+ | 436.07916 | 212.5 |
| [M+NH4]+ | 431.12376 | 204.0 |
| [M+K]+ | 452.05310 | 202.9 |
| [M-H]- | 412.08266 | 196.8 |
| [M+Na-2H]- | 434.06461 | 199.2 |
| [M]+ | 413.08939 | 200.0 |
| [M]- | 413.09049 | 200.0 |
These predicted collision cross section values provide important information for mass spectrometric analysis and identification of FAM alkyne, 5-isomer in complex mixtures .
Biological Applications
Fluorescent Labeling of Biomolecules
FAM alkyne, 5-isomer has found extensive applications in the fluorescent labeling of various biomolecules. After conjugation through click chemistry, the resulting bioconjugates retain the excellent fluorescence properties of FAM, enabling researchers to track and visualize these biomolecules in live cells and organisms.
Common biomolecules that are labeled with FAM alkyne include:
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Proteins
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Nucleic acids
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Glycans
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Lipids
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Small molecule probes
Research Applications
The versatility of FAM alkyne, 5-isomer has led to its use in numerous biological research applications:
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Live cell imaging
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Protein tracking and localization
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Metabolic labeling studies
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Study of biomolecular interactions
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Drug discovery and development
The compound has been particularly useful in metabolic labeling studies to track cellular processes and interactions within organisms. For instance, it has been employed to label specific cellular components, aiding in the visualization and understanding of complex biological processes.
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